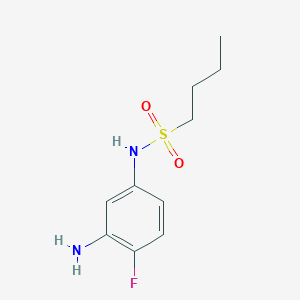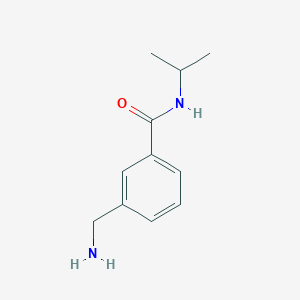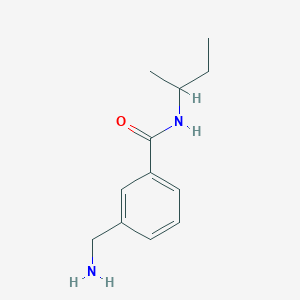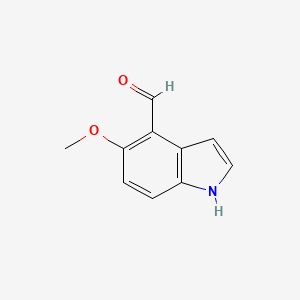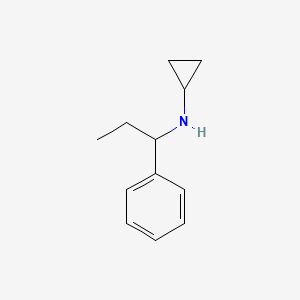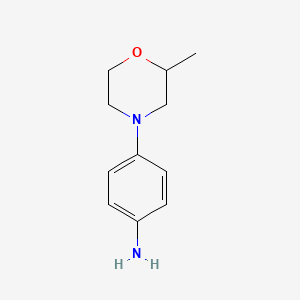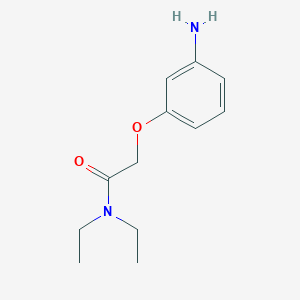![molecular formula C12H16N2O2 B3306204 N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide CAS No. 926231-30-3](/img/structure/B3306204.png)
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Kinase Inhibitors and Anticancer Activity : N-substituted carboxamides have been identified as potent and selective inhibitors of certain kinases. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are effective Met kinase inhibitors. One such compound demonstrated tumor stasis in a gastric carcinoma model and has advanced into clinical trials (Schroeder et al., 2009). Additionally, a series of functionalized amino acid derivatives, including N-substituted carboxamides, have shown cytotoxicity against various human cancer cell lines, suggesting potential applications in anticancer therapy (Kumar et al., 2009).
Antibacterial and Antimicrobial Activity : Certain N-substituted carboxamides have demonstrated pronounced antiarrhythmic activity and low toxicity. This suggests potential for use in antimicrobial applications (Hoang et al., 2018). Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides reported significant antiproliferative activity against various human cancer cell lines, and these compounds were also found to block the G0-G1 phase of the cell cycle, indicating potential as antibacterial agents (Raffa et al., 2009).
Structural Studies and SAR (Structure-Activity Relationship) : Extensive structural characterization of various N-substituted carboxamides has been conducted to understand their molecular interactions and potential as MAO inhibitors. This includes studies of N-phenyl-4-oxo-4H-2-chromone carboxamides and their structural characterization, providing insights into their interaction mechanisms and potential drug applications (Gomes et al., 2013).
Electrophilic Amination Applications : N-carboxamido oxaziridines, including compounds related to N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide, have been used for the electrophilic amination of carbanions. This process is important in organic synthesis and the development of novel pharmaceuticals (Armstrong et al., 2000).
Vanadium-Protein Interactions : Studies have been conducted on vanadium complexes with amidate ligands, including this compound derivatives. These investigations are crucial for understanding vanadium-protein interactions, with potential implications in bioinorganic chemistry and therapeutic applications (Keramidas et al., 1996).
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRAABQZDSQPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)
